![molecular formula C22H22N4O6S2 B2643252 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 887208-95-9](/img/structure/B2643252.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O6S2 and its molecular weight is 502.56. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Ultrasound Synthesis and Antibacterial Evaluation : The compound was synthesized through a 1,3-dipolar cycloaddition reaction, which saw significant reductions in reaction times and higher yields under ultrasound irradiation. It displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Synthesis Promoted by Carbodiimide Condensation : This process involved a convenient and fast method of synthesis identified by various spectroscopic analyses (Yu et al., 2014).
Antitumor and Anticancer Applications
Antitumor Activity Evaluation : Some derivatives of the compound showed considerable anticancer activity against various cancer cell lines, highlighting its potential in antitumor medication (Yurttaş et al., 2015).
Molecular Docking Study of Antitumor Activity : Certain analogues of this compound demonstrated broad-spectrum antitumor activity, suggesting its potency in cancer treatment (Al-Suwaidan et al., 2016).
Anti-Inflammatory and Analgesic Applications
In Vitro and In Vivo Anti-inflammatory Activity : The compound and its derivatives were evaluated for their anti-inflammatory properties, with some showing promising results (Tariq et al., 2018).
Anticonvulsant Evaluation : The compound showed significant anticonvulsant activity, marking its potential in treatments related to seizures and epilepsy (Nath et al., 2021).
Analgesic Activity : Derivatives of the compound demonstrated potential analgesic properties, making them candidates for pain management therapies (Kaplancıklı et al., 2012).
Other Biological Activities
Antibacterial and Antioxidant Effects : Synthesized derivatives showed significant antibacterial and antioxidant activities (Kumar et al., 2012).
Antibacterial Agents : The compound was effective against various bacterial strains, showing its potential as an antibacterial agent (Borad et al., 2015).
Antioxidant and Anti-inflammatory Compounds : The compound and its derivatives showed good efficacy in antioxidant and anti-inflammatory assays (Koppireddi et al., 2013).
Urease Inhibition and Antimicrobial Activities : The compound showed significant urease inhibition and antimicrobial activities (Gull et al., 2016).
Insecticidal Assessment : The compound was evaluated as an insecticidal agent against the cotton leafworm, showing promising results (Fadda et al., 2017).
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-15-5-3-13(7-17(15)30-2)9-19(27)24-21-25-26-22(34-21)33-11-20(28)23-10-14-4-6-16-18(8-14)32-12-31-16/h3-8H,9-12H2,1-2H3,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZNWIIZVVRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

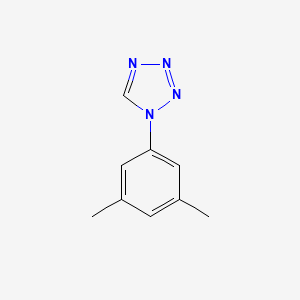
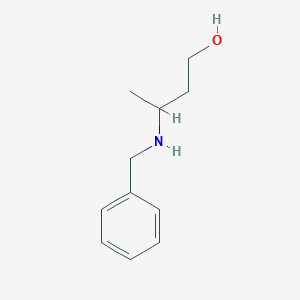
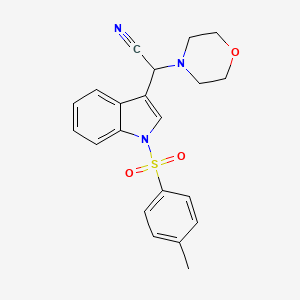

![N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2643176.png)
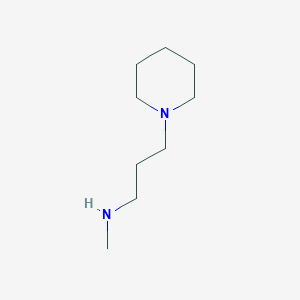
-](/img/structure/B2643179.png)
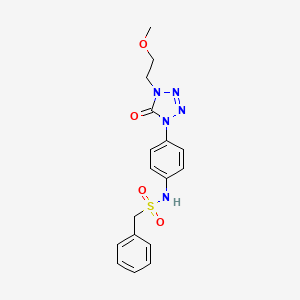
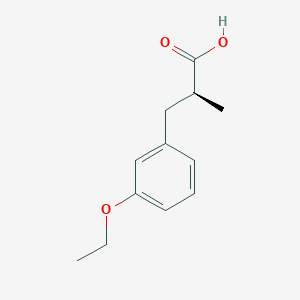
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)
![N-cyclododecyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2643186.png)
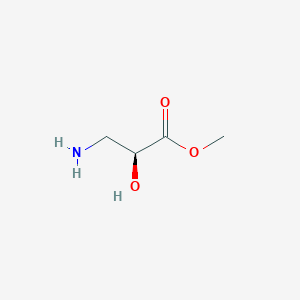

![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)